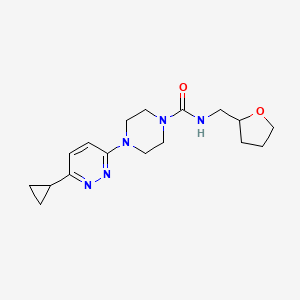

4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

描述

属性

IUPAC Name |

4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTKAYPUIIZPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(6-Cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a CD73 inhibitor. CD73, an ecto-5'-nucleotidase, plays a significant role in the regulation of extracellular adenosine levels, which are crucial in various physiological and pathological processes, including cancer progression and immune response modulation.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopropylpyridazine moiety and a tetrahydrofuran side chain. Its structural complexity allows for interactions with multiple biological targets.

CD73 Inhibition

Research indicates that this compound acts as an effective inhibitor of CD73. The inhibition of CD73 can lead to decreased adenosine production, which may enhance anti-tumor immunity. In preclinical models, compounds targeting CD73 have shown promise in combination therapies for various cancers, including breast and lung cancer .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed substantial growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines . Although specific data on the cyclopropylpyridazine derivative's cytotoxicity is limited, its structural similarities suggest potential effectiveness against similar targets.

The mechanism by which this compound exerts its effects likely involves modulation of adenosine signaling pathways. By inhibiting CD73, the compound may disrupt tumor-promoting pathways mediated by adenosine .

Case Studies

A recent study utilized computer-aided drug design to evaluate the biological activity spectra of piperazine derivatives. The results indicated that these compounds could interact with various receptors and enzymes, suggesting a broad pharmacological profile . The specific case studies involving this compound are still emerging but align with findings from similar piperazine derivatives.

Data Summary

科学研究应用

Pharmacological Studies

The compound has been investigated for its potential as an inhibitor of specific enzyme pathways, particularly in the context of inflammatory diseases. For example, studies have shown that modifications to similar piperazine derivatives can enhance their selectivity and potency against targets such as the p38 MAP kinase pathway, which is implicated in various inflammatory processes .

Anticancer Research

Recent research has indicated that compounds with similar structural motifs may exhibit anticancer properties by interfering with cellular signaling pathways. The cyclopropyl and piperazine moieties are known to enhance bioavailability and target specificity, making this compound a candidate for further exploration in oncology .

Neuropharmacology

There is emerging evidence that compounds with piperazine structures can interact with neurotransmitter systems. This particular compound's ability to cross the blood-brain barrier may allow it to modulate central nervous system activity, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide with structurally and functionally related piperazine carboxamide derivatives:

Key Observations:

Structural Variations and Bioactivity: Substituents on the carboxamide nitrogen (e.g., tetrahydrofuran-2-ylmethyl vs. thiophen-2-ylmethyl) significantly influence solubility and target engagement. For instance, CPIPC’s indazole group confers TRPV1 agonist activity , whereas the 4-isopropylphenyl derivative (Compound 29) modulates pantothenate kinase . The cyclopropylpyridazinyl core in the target compound is structurally distinct from 5-cyanopyridin-2-yl (Compound 29) or 3-chloro-5-(trifluoromethyl)pyridin-2-yl (), which may alter binding kinetics or metabolic stability.

Thermal and Physicochemical Properties :

- Melting points for analogs range widely (e.g., 207–266°C for compounds in ), suggesting that substituents like 3-methoxybenzoyl (Compound 8d, m.p. 207–209°C) reduce crystallinity compared to 3,4-difluorobenzoyl (Compound 8c, m.p. 263–266°C) . The target compound’s melting point is unreported but likely influenced by its tetrahydrofuran moiety.

Therapeutic Potential: Anticancer Activity: Compounds with 3-oxo-4H-1,4-benzoxazin-6-yl () or 3-alkoxyfuro[3,2-b]pyrazin-2-yl () substituents exhibit antiproliferative effects, suggesting the target compound may share similar mechanisms . Neurological Applications: TRPV1 agonists like CPIPC highlight the role of piperazine carboxamides in pain management, though the target compound’s activity in this area remains unexplored .

Synthetic Feasibility :

- The synthesis of analogs often involves coupling piperazine intermediates with activated carboxylic acids or carbonylating agents (e.g., ). The tetrahydrofuran-2-ylmethyl group in the target compound may require specialized protecting-group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。